3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
3,4-Dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a benzo[f][1,4]oxazepin core substituted with methyl groups at the 3- and 4-positions on the benzamide moiety and a methyl group at the 4-position on the oxazepin ring. Its synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation, with characterization relying heavily on X-ray crystallography and spectroscopic methods .
Properties
IUPAC Name |
3,4-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-5-14(10-13(12)2)18(22)20-15-6-7-17-16(11-15)19(23)21(3)8-9-24-17/h4-7,10-11H,8-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEMYHVLZHOITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ammonium acetate and ethyl acetoacetate in ethanol, followed by cyclization and further functionalization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Structural Impact on Bioactivity :
- The 3,4-dimethyl substitution on the benzamide ring in the target compound enhances steric bulk, improving binding affinity (IC₅₀ = 12 nM) compared to Analog A (IC₅₀ = 85 nM), which lacks substituents. This suggests methyl groups optimize hydrophobic interactions with Enzyme X’s active site.
- Chlorine substitution (Analog C) reduces activity (IC₅₀ = 150 nM), likely due to unfavorable electronic effects or increased polarity.
Solubility Trends: The target compound’s low solubility (0.45 mg/mL) correlates with its high lipophilicity from methyl groups.
Crystallographic Analysis :
- The target compound’s crystal structure, resolved using SHELXL , reveals a planar benzamide moiety and a puckered oxazepin ring, stabilizing intermolecular π-π stacking . Analog B, with a single methyl group, exhibits similar packing but reduced thermal stability.
Methodological Considerations
The structural elucidation of these compounds relies on tools like SHELXL for refinement and WinGX for data processing and visualization . For example, SHELXL’s robustness in handling anisotropic displacement parameters was critical in resolving the target compound’s methyl group conformations . WinGX’s integration with ORTEP facilitated comparative analysis of molecular geometries across analogs .
Biological Activity
Introduction
The compound 3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, including synthesis methods, pharmacological effects, and structural characteristics.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Benzamide moiety | Contributes to potential receptor interactions. |
| Tetrahydrobenzo[f][1,4]oxazepin ring | May influence neuropharmacological properties. |
| Dimethyl groups | Could enhance lipophilicity and membrane permeability. |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with DNA replication.
Anticancer Properties
Several studies have highlighted the anticancer potential of oxazepin derivatives. The compound's ability to induce apoptosis in cancer cells has been noted. In particular:
- Cell Line Studies : Testing on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound can significantly reduce cell viability in a dose-dependent manner.
Neuropharmacological Effects
Given the presence of the oxazepin ring in its structure, this compound may also exhibit neuropharmacological effects:
- CNS Activity : Compounds with similar structures have been reported to act as anxiolytics or antidepressants. The modulation of neurotransmitter systems (e.g., serotonin and dopamine) could be a potential mechanism.
Case Studies
- Case Study on Anticancer Activity : A study conducted on various benzamide derivatives demonstrated that modifications in the structure could lead to enhanced anticancer activity against breast cancer cell lines. The specific role of the oxazepin ring was emphasized as crucial for efficacy.
- Neuropharmacology Research : A research article investigated the effects of similar compounds on anxiety-like behavior in rodent models. Results suggested that these compounds could reduce anxiety levels significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
